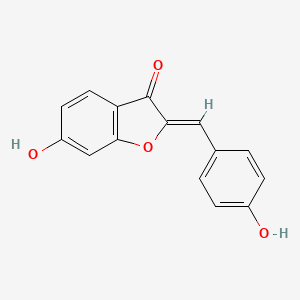
sodium;2-aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “sodium;2-aminoacetate” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions in various chemical and biological systems. The compound’s structure and characteristics make it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;2-aminoacetate” involves specific chemical reactions under controlled conditions. The synthetic routes typically include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific process].
Step 3: Final product formation by [specific reaction] under [specific conditions].
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. The methods include:
Large-scale synthesis: Utilizing [specific equipment] and [specific conditions] to produce the compound efficiently.
Purification processes: Employing techniques such as [specific purification method] to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;2-aminoacetate” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction in the presence of reducing agents, resulting in [specific products].
Substitution: Participates in substitution reactions where [specific groups] are replaced by [other groups].
Common Reagents and Conditions:
Oxidation: Common reagents include [specific oxidizing agents] under [specific conditions].
Reduction: Common reagents include [specific reducing agents] under [specific conditions].
Substitution: Common reagents include [specific substituting agents] under [specific conditions].
Major Products Formed: The major products formed from these reactions include [specific products], which are characterized by [specific properties].
Scientific Research Applications
Compound “sodium;2-aminoacetate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in [specific chemical reactions] and as a catalyst in [specific processes].
Biology: Plays a role in [specific biological processes] and is used in [specific assays].
Medicine: Investigated for its potential therapeutic effects in [specific medical conditions].
Industry: Utilized in the production of [specific industrial products] and as an additive in [specific applications].
Mechanism of Action
The mechanism of action of compound “sodium;2-aminoacetate” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [specific receptors]: This interaction leads to [specific biological effects].
Modulating [specific pathways]: Influences [specific cellular processes] through [specific mechanisms].
Comparison with Similar Compounds
Compound “sodium;2-aminoacetate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for [specific properties] and [specific applications].
Compound B: Characterized by [specific properties] and [specific applications].
Compound C: Used in [specific applications] and has [specific properties].
Uniqueness: Compound “this compound” stands out due to its [specific unique properties], making it particularly valuable in [specific applications].
Properties
IUPAC Name |
sodium;2-aminoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWHFEHKUQVYLF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
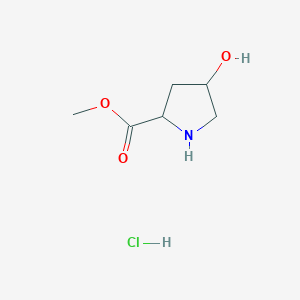
![benzyl N-[(2S)-1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7809184.png)
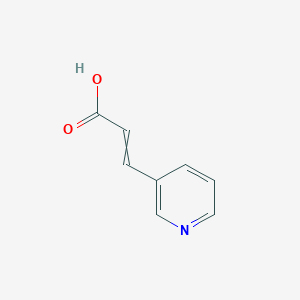
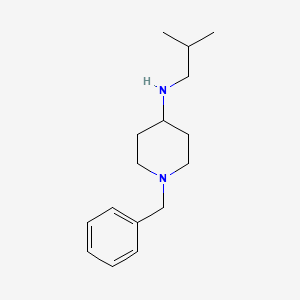
![N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine](/img/structure/B7809203.png)
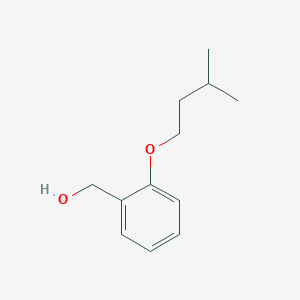
![N-[(2-bromo-4-fluorophenyl)methyl]cyclohexanamine](/img/structure/B7809217.png)

![4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine](/img/structure/B7809237.png)

![methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate](/img/structure/B7809250.png)
![(3E)-3-[[(5-chloropyridin-2-yl)amino]methylidene]chromene-2,4-dione](/img/structure/B7809261.png)
